molecular formula C26H25NO5 B613405 Fmoc-MeSer(Bzl)-OH CAS No. 84000-14-6

Fmoc-MeSer(Bzl)-OH

Cat. No.: B613405
CAS No.: 84000-14-6
M. Wt: 431,47 g/mole
InChI Key: VZPIFUWXIJVTCS-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-MeSer(Bzl)-OH: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeSer(Bzl)-OH typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by a benzyl group using benzyl bromide in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group is protected by the Fmoc group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl group can be removed via hydrogenation.

    Coupling Reactions: Fmoc-MeSer(Bzl)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl removal.

    Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).

Major Products Formed

    Deprotected Serine Derivatives: After deprotection, the free serine derivative can be obtained.

    Peptide Chains: When coupled with other amino acids, longer peptide chains are formed.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Fmoc-MeSer(Bzl)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect functional groups during the assembly of peptides.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine

    Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The primary mechanism of action for Fmoc-MeSer(Bzl)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed to allow for the stepwise assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(tBu)-OH: Similar to Fmoc-MeSer(Bzl)-OH but with a tert-butyl group protecting the hydroxyl group.

    Fmoc-Thr(tBu)-OH: Threonine derivative with Fmoc and tert-butyl protecting groups.

Uniqueness

    This compound: is unique due to the specific combination of protecting groups, which provides distinct reactivity and stability during peptide synthesis.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIFUWXIJVTCS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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